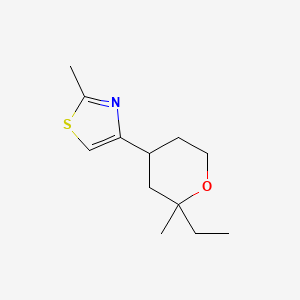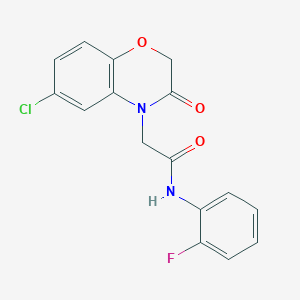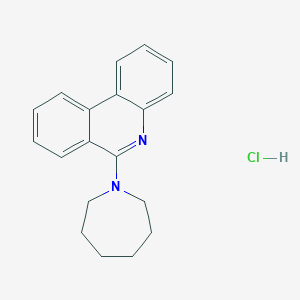![molecular formula C13H14N6O B5014028 N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)
N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MIPT, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors and has been widely used in scientific research to study the effects of cannabinoids on the human body.
Mecanismo De Acción
MIPT acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by MIPT leads to a wide range of biochemical and physiological effects, including the release of neurotransmitters, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
MIPT has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MIPT in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the potential for off-target effects, which can complicate data interpretation and make it difficult to draw conclusions about the specific effects of MIPT.
Direcciones Futuras
There are several future directions for research on MIPT and other synthetic cannabinoids, including the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the study of their effects on other receptors and signaling pathways. Additionally, further research is needed to fully understand the potential therapeutic applications of MIPT and other synthetic cannabinoids, as well as their potential side effects and limitations.
Métodos De Síntesis
MIPT can be synthesized using a variety of methods, including the reaction of indazole-3-carboxylic acid with N-methyl-N-(4-chloromethylphenyl)amine in the presence of a base, followed by reaction with 4-methyl-1,2,4-triazole-3-thiol. Another method involves the reaction of indazole-3-carboxylic acid with N-methyl-N-(4-methoxyphenyl)amine in the presence of a base, followed by reaction with 4-methyl-1,2,4-triazole-3-thiol.
Aplicaciones Científicas De Investigación
MIPT has been used extensively in scientific research to study the effects of cannabinoids on the human body. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. MIPT has also been used to study the effects of cannabinoids on the central nervous system, including their role in pain perception, appetite regulation, and mood.
Propiedades
IUPAC Name |
N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-18(7-11-16-14-8-19(11)2)13(20)12-9-5-3-4-6-10(9)15-17-12/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOOSAWXEVYAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)


![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)
